molecular formula C19H19FN2O2S B4597374 N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide

Cat. No.: B4597374
M. Wt: 358.4 g/mol
InChI Key: VJVZLLJTQWGSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.11512719 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinating Agents and Chemical Synthesis

  • Compounds similar to N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide have been investigated for their roles as electrophilic fluorinating agents. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat related structure, has demonstrated the ability to fluorinate various substrates under mild conditions, highlighting its potential as a site-selective fluorinating agent in organic synthesis (Banks et al., 1996).

Photocatalytic Reactions

  • Similar compounds have also been studied for their photocatalytic reactions, showcasing how such chemicals can undergo transformation under specific conditions, leading to different photoreactions. This research is valuable in understanding the chemical behavior of fluorophenyl acetamides under various environmental conditions and can guide the synthesis of novel compounds with specific properties (Watanabe et al., 2015).

Radioligands for Receptor Imaging

  • The development of radioligands for imaging peripheral benzodiazepine receptors (PBR) in the brain is another area of research. Compounds structurally similar to this compound have been synthesized and evaluated for this purpose, indicating the potential application of such compounds in neuropharmacology and the development of diagnostic tools (Zhang et al., 2003).

Herbicidal Activity

  • Novel derivatives of phenoxy acetamides have been synthesized and tested for their herbicidal activities, demonstrating that compounds with certain structural features related to this compound could have applications in agricultural chemistry. These studies contribute to the development of new, more effective herbicides with specific modes of action (Wu et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Research on 2-(substituted phenoxy) acetamide derivatives has explored their potential anticancer, anti-inflammatory, and analgesic activities. Such studies are crucial for medicinal chemistry, as they can lead to the discovery of new drugs with targeted therapeutic effects (Rani et al., 2014).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(pyrrolidine-1-carbothioyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c20-15-5-7-16(8-6-15)21-18(23)13-24-17-9-3-14(4-10-17)19(25)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZLLJTQWGSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide
Reactant of Route 2
N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.